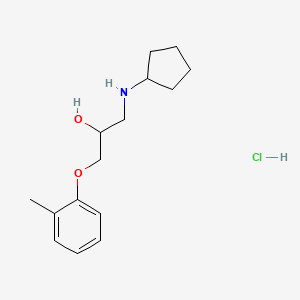
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as CP-809101, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its unique chemical structure.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been found to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor is also associated with the pathophysiology of various psychiatric disorders such as depression and anxiety disorders. This compound has been studied for its potential as a therapeutic agent for these disorders.
Mechanism of Action
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This activation leads to the release of neurotransmitters such as serotonin, which can modulate the activity of neurons in the brain. This compound has been found to increase the activity of prefrontal cortical neurons, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and cognitive function. It has also been found to decrease the levels of corticosterone, which is a stress hormone. This compound has been found to improve the performance of rats in various cognitive tasks such as object recognition and spatial memory.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a potent tool for studying the function of this receptor. It also has a unique chemical structure, which can be used to develop new compounds with similar or improved properties. One limitation of using this compound is its partial agonist activity, which can make it difficult to interpret the results of experiments. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-piperazinecarbothioamide. One direction is to study its potential as a therapeutic agent for various psychiatric disorders such as depression and anxiety disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the dopamine and glutamate systems. It may also be useful to develop new compounds based on the structure of this compound with improved pharmacological properties. Finally, more studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-24-16-7-8-18(25-2)17(13-16)21-19(26)23-11-9-22(10-12-23)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOQAUJKLOYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)benzamide](/img/structure/B4395531.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395535.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4395572.png)
![8-(trifluoroacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4395581.png)
![N-cyclohexyl-2-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4395585.png)
![8-sec-butoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4395596.png)
![(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395604.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4395622.png)